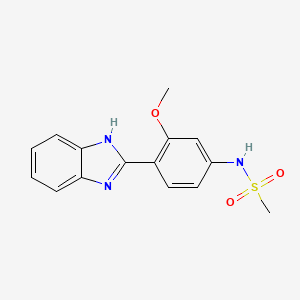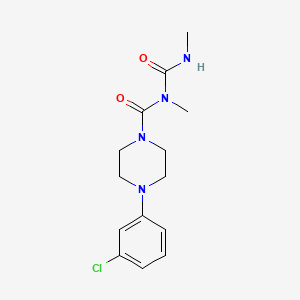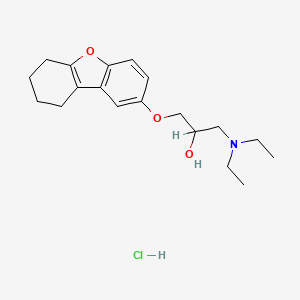
1-(Diethylamino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-2-propanol hydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-(Diethylamino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-2-propanol hydrochloride involves several steps. The synthetic route typically includes the reaction of diethylamine with a suitable precursor, followed by the introduction of the dibenzofuranyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(Diethylamino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-2-propanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms. In biology, it is investigated for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is explored for its potential therapeutic properties, including its ability to modulate specific molecular targets. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(Diethylamino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-2-propanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-(Diethylamino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-2-propanol hydrochloride stands out due to its unique structure and diverse applications. Similar compounds include other dibenzofuranyl derivatives and diethylamino-containing molecules. The uniqueness of this compound lies in its ability to interact with a wide range of molecular targets, making it a versatile tool for scientific research.
Properties
CAS No. |
119952-80-6 |
|---|---|
Molecular Formula |
C19H28ClNO3 |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
1-(diethylamino)-3-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H27NO3.ClH/c1-3-20(4-2)12-14(21)13-22-15-9-10-19-17(11-15)16-7-5-6-8-18(16)23-19;/h9-11,14,21H,3-8,12-13H2,1-2H3;1H |
InChI Key |
YRIOEKRGQIGYAC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(COC1=CC2=C(C=C1)OC3=C2CCCC3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


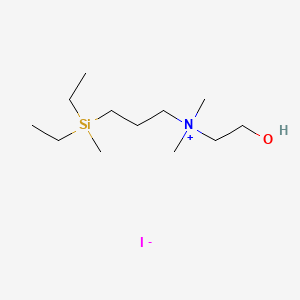
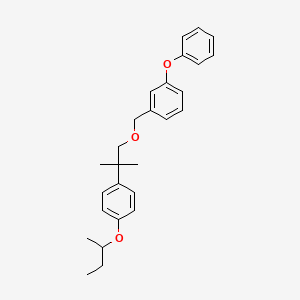
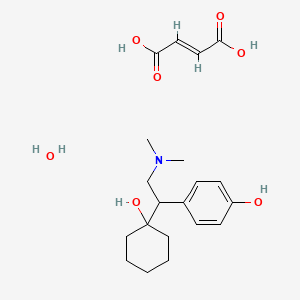
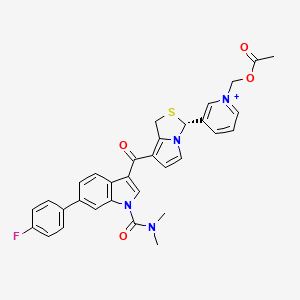
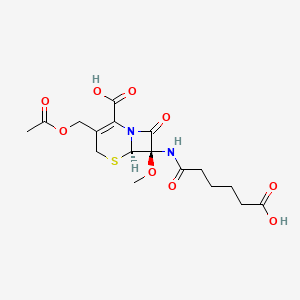
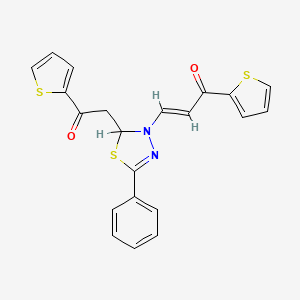
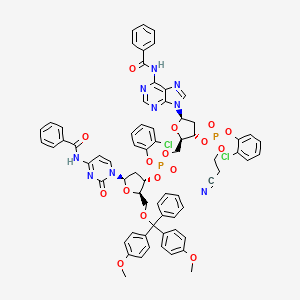

![Pyridoxiliden-pyridoxamin [German]](/img/structure/B12762648.png)
